

Application Notes and Protocols for AZD9056 in In Vitro Human Monocyte Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1] In the immune system, particularly in human monocytes, the activation of P2X7R is a critical step in the inflammatory response, leading to the activation of the NLRP3 inflammasome and the subsequent processing and release of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[1][2] These cytokines play a pivotal role in various inflammatory and autoimmune diseases. Consequently, the inhibition of the P2X7R by antagonists like **AZD9056** presents a promising therapeutic strategy for a range of inflammatory conditions.

These application notes provide a detailed protocol for an in vitro assay to evaluate the inhibitory activity of **AZD9056** on ATP-induced IL-1β and IL-18 release from primary human monocytes.

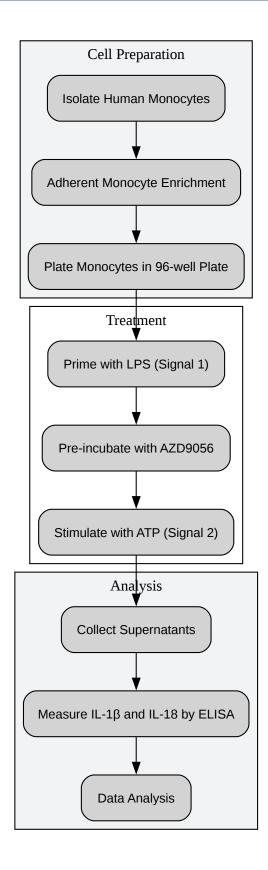
P2X7 Receptor Signaling Pathway in Human Monocytes

The activation of the P2X7 receptor on human monocytes by high concentrations of extracellular ATP triggers a cascade of intracellular events. This signaling pathway is a key component of the innate immune response.

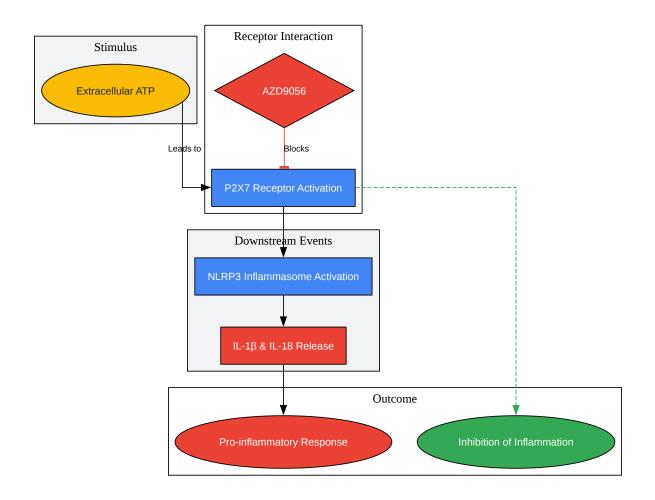












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References

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- 2. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
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